

Preclinical Profile of (R)-BMS-816336: An In-Depth Technical Guide

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Compound of Interest

Compound Name: (R)-BMS-816336

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This technical guide provides a comprehensive overview of the available preclinical data for **(R)-BMS-816336**, a potent inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Introduction

(R)-BMS-816336 is the (R)-enantiomer of BMS-816336, a novel, orally active, and selective 11 β -HSD1 inhibitor.[1] 11 β -HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, and its inhibition is a potential therapeutic strategy for type 2 diabetes and other metabolic disorders.[1][2][3] While BMS-816336 was identified as the clinical candidate, its enantiomer, **(R)-BMS-816336**, has also been characterized, primarily in the context of its in vitro potency and its appearance in vivo due to the interconversion from BMS-816336.[1]

In Vitro Pharmacology

(R)-BMS-816336 is a potent inhibitor of 11 β -HSD1 across multiple species. The in vitro inhibitory activity of **(R)-BMS-816336** against the 11 β -HSD1 enzyme from human, mouse, and cynomolgus monkey has been determined and is summarized in the table below.

Table 1: In Vitro Inhibitory Activity of (R)-BMS-816336 against 11 β -HSD1

Species	IC50 (nM)
Human	14.5
Mouse	50.3
Cynomolgus Monkey	16

Data sourced from Ye et al., 2017.[\[1\]](#)

Experimental Protocols

The following section details the methodology used to determine the in vitro inhibitory activity of **(R)-BMS-816336**.

11 β -HSD1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **(R)-BMS-816336** against human, mouse, and cynomolgus monkey 11 β -HSD1.

Materials:

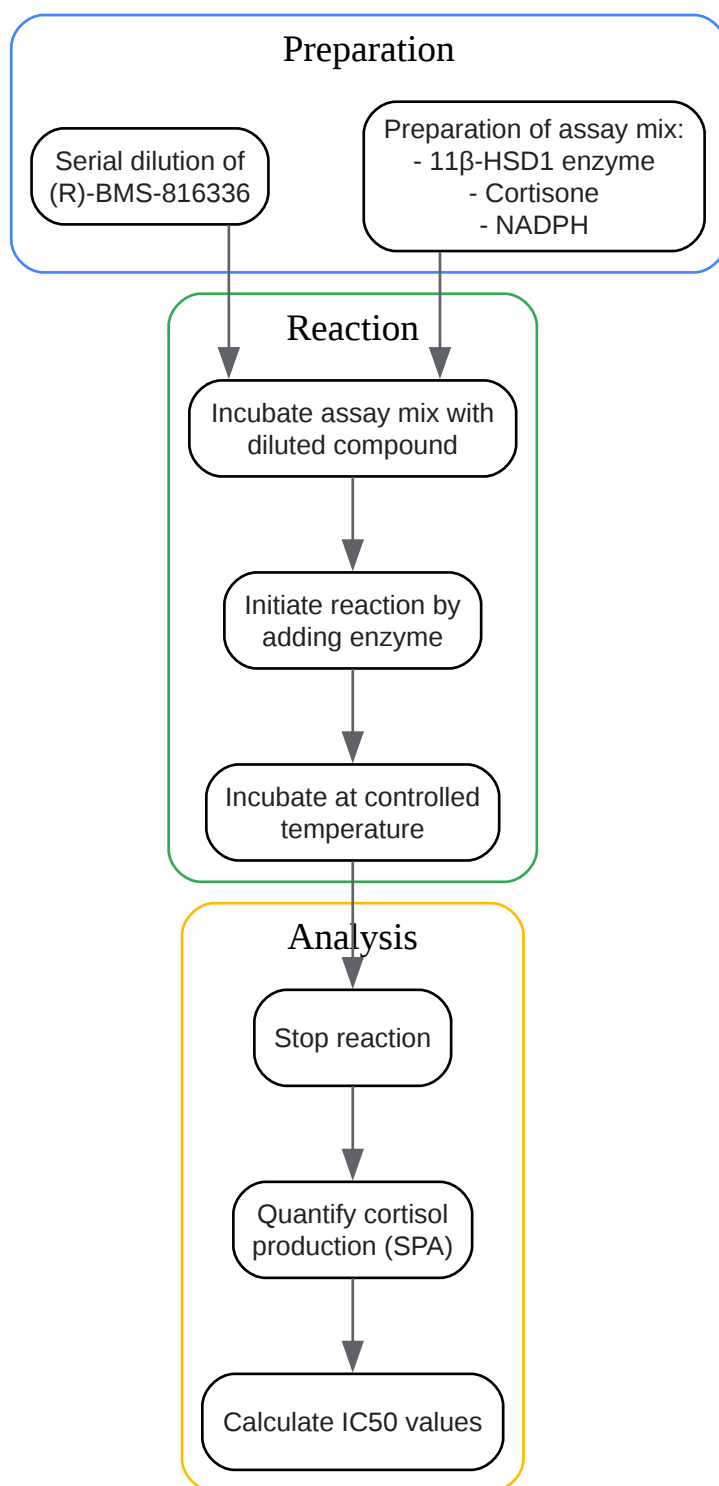
- Recombinant human, mouse, and cynomolgus monkey 11 β -HSD1 enzymes
- Cortisone (substrate)
- NADPH (cofactor)
- Scintillation proximity assay (SPA) beads
- Test compound (**(R)-BMS-816336**)
- Assay buffer

Procedure:

- The test compound was serially diluted to various concentrations.

- The recombinant 11 β -HSD1 enzyme, cortisone, and NADPH were incubated with the test compound in an assay buffer.
- The reaction was initiated by the addition of the enzyme.
- The reaction was allowed to proceed for a set time at a controlled temperature.
- The reaction was stopped, and the amount of cortisol produced was quantified using a scintillation proximity assay.
- IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

The workflow for this assay is illustrated in the diagram below.



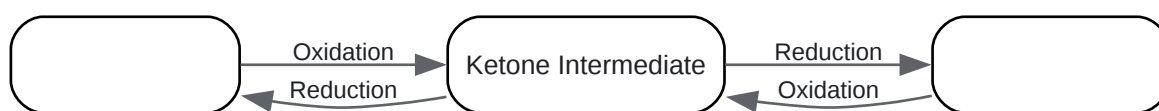
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11β-HSD1 Inhibition Assay Workflow

In Vivo Preclinical Findings

Dedicated in vivo studies for **(R)-BMS-816336** have not been extensively reported. The available information comes from the in vivo studies of its enantiomer, BMS-816336, where **(R)-BMS-816336** was detected in plasma samples. This indicates that in vivo interconversion between the two enantiomers occurs.

The interconversion of BMS-816336 and **(R)-BMS-816336** is believed to happen through a ketone intermediate via physiological oxidation and reduction processes.[1] The plasma ratios of **(R)-BMS-816336** to BMS-816336 were found to vary across different preclinical species.[1]



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In Vivo Interconversion Pathway

Discussion and Conclusion

The preclinical data for **(R)-BMS-816336** demonstrate its potent inhibitory activity against 11 β -HSD1 in vitro. While comprehensive in vivo studies on this specific enantiomer are not publicly available, its detection in plasma following administration of BMS-816336 highlights the importance of stereochemistry in the development of 11 β -HSD1 inhibitors. The interconversion between the enantiomers in vivo suggests that the overall pharmacological effect of BMS-816336 may be a composite of the activities of both the (S) and (R) forms. Further studies focused solely on the pharmacokinetic and pharmacodynamic properties of **(R)-BMS-816336** would be beneficial for a more complete understanding of its preclinical profile.

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